2-(trifluoromethyl)pyridine-3,4-diamine hydrochloride
Description
2-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring and amino (-NH₂) groups at the 3- and 4-positions. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and agrochemical applications. Trifluoromethyl groups are known to improve metabolic stability and lipophilicity, which are critical for drug design .
Properties
CAS No. |
2751620-80-9 |
|---|---|
Molecular Formula |
C6H7ClF3N3 |
Molecular Weight |
213.59 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyridine-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-4(11)3(10)1-2-12-5;/h1-2H,11H2,(H2,10,12);1H |
InChI Key |
AYJLBVGRWGEHOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)N)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2-(trifluoromethyl)pyridine-3,4-diamine hydrochloride, often involves selective fluorination reactions. One common method is the Umemoto reaction, which introduces the trifluoromethyl group into the pyridine ring . Another approach is the Balz-Schiemann reaction, which involves the diazotization of aminopyridines followed by fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines typically employs high-yield methods using effective fluorinating reagents. For example, the use of Selectfluor® in the synthesis of substituted 3-fluoropyridines has been reported to yield high amounts of the desired product . The vapor-phase reaction is another industrial method used for the large-scale production of trifluoromethylpyridines .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino groups at positions 3 and 4 act as strong nucleophiles, facilitating substitution reactions. Key examples include:
A. Acylation
Reacts with acylating agents (e.g., acetyl chloride, benzoyl chloride) to form mono- or di-acylated derivatives. For example:
Reaction conditions: Room temperature in dichloromethane with triethylamine as a base.
B. Alkylation
Ethylene oxide or alkyl halides introduce alkyl groups:
Requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C).
C. Condensation with Carbonyl Compounds
Forms Schiff bases with aldehydes/ketones:
Catalyzed by acetic acid under reflux .
Cyclization Reactions
The amino groups enable heterocycle formation. Notable examples:
A. Imidazopyridine Synthesis
Reacts with 1,1'-carbonyldiimidazole (CDI) to form imidazo[4,5-b]pyridin-2-one derivatives:
python# Example protocol from Ambeed [5]: 1. Dissolve 5-(trifluoromethyl)pyridine-2,3-diamine (1.0 g) in THF. 2. Add CDI (1.1 eq) and stir at 20°C for 16 hours. 3. Purify via HPLC to yield 6-(trifluoromethyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-one (85% yield).
Key product : LCMS m/z 204 ([M+H]⁺) .
B. Pyrazolo-Pyrimidine Derivatives
Thiocarbonyldiimidazole mediates the formation of fused pyrimidine systems:
Reaction requires N,N'-dicyclohexylcarbodiimide (DCC) and heating (40–60°C) .
Oxidation and Reduction
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Oxidation | KMnO₄/H₂O, 80°C | 3,4-Diamino-2-(trifluoromethyl)pyridine N-oxide | 72% |
| Reduction | H₂/Pd-C (50 psi), ethanol | Partially reduced dihydro derivatives | 90% |
The trifluoromethyl group stabilizes intermediates, suppressing over-oxidation.
Electrophilic Aromatic Substitution
Despite electron withdrawal by the CF₃ group, directed substitution occurs at position 5:
A. Nitration
Conditions : 0–5°C, 2 hours.
B. Halogenation
Bromine in acetic acid yields 5-bromo derivatives (65% yield).
Coordination Chemistry
Acts as a bidentate ligand for transition metals:
| Metal Salt | Product | Application |
|---|---|---|
| CuCl₂ | [Cu(3,4-diamine-pyridine)Cl₂] | Catalytic oxidation |
| Pd(OAc)₂ | [Pd(3,4-diamine-pyridine)(OAc)₂] | Cross-coupling reactions |
Stability constants () for Cu²⁺ complexes exceed M⁻¹ due to strong N-donor binding.
Comparative Reactivity with Analogues
The CF₃ group reduces basicity but enhances thermal and oxidative stability .
Scientific Research Applications
Medicinal Chemistry
2-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block for drug development.
- Case Study : Research indicates that derivatives of trifluoromethylpyridines exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
Agrochemical Applications
This compound is utilized in the development of agrochemicals, particularly pesticides and herbicides. The presence of the trifluoromethyl group enhances the efficacy of these compounds against pests.
- Comparison with Similar Compounds :
| Compound Name | Application | Unique Feature |
|---|---|---|
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Crop protection | Intermediate for synthesis |
| Flonicamid | Insecticide | Contains a similar trifluoromethyl structure |
| Sulfoxaflor | Insecticide | Based on trifluoromethyl-pyridine structure |
The unique chemical properties of this compound allow it to outperform traditional insecticides in certain cases .
Biochemical Research
The compound has been studied for its interactions with various enzymes and proteins, influencing their activity and function. It has been shown to act as both an inhibitor and an activator depending on the biochemical context.
- Biochemical Analysis : It interacts with enzymes involved in metabolic pathways, potentially altering gene expression related to metabolism .
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)pyridine-3,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 2-(trifluoromethyl)pyridine-3,4-diamine hydrochloride with structurally related compounds:
| Compound Name | CAS Number | Molecular Formula | Substituent Position | Molecular Weight (g/mol) | Salt Form | Solubility Profile |
|---|---|---|---|---|---|---|
| 2-(Trifluoromethyl)pyridine-3,4-diamine HCl | Not available | C₇H₇F₃N₄·HCl | 2-CF₃, 3,4-NH₂ | 248.61 | Hydrochloride | High (due to HCl salt) |
| N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine | 739357-80-3 | C₇H₉F₃N₄ | N4-CF₃CH₂ | 218.17 | Free base | Moderate (neutral amine) |
| 5-(3-Fluorophenyl)pyridine-3,4-diamine diHCl | Not available | C₁₁H₁₀FN₃·2HCl | 5-FPh, 3,4-NH₂ | 278.13 | Dihydrochloride | High (salt enhances solubility) |
Key Observations :
- Substituent Position : The 2-CF₃ group in the target compound introduces steric and electronic effects distinct from N4-trifluoroethyl or 5-fluorophenyl analogs. The 2-position on pyridine may enhance π-stacking interactions in biological systems compared to distal substituents .
- Salt Form : Hydrochloride or dihydrochloride salts improve water solubility, critical for bioavailability in drug formulations. Neutral analogs like N4-(2,2,2-trifluoroethyl)pyridine-3,4-diamine may require organic solvents for dissolution .
Pharmaceutical Relevance
- Target Compound : Likely serves as a building block for kinase inhibitors or antiviral agents, given the prevalence of trifluoromethylpyridines in such contexts (e.g., EP 4374877 A2 describes CF₃-containing spiro compounds with anti-inflammatory activity) .
- N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine : This analog, with a flexible trifluoroethyl chain, may act as a precursor for prodrugs or covalent inhibitors targeting cysteine residues .
- 5-(3-Fluorophenyl)pyridine-3,4-diamine diHCl : The fluorophenyl group could enhance binding to aromatic pockets in enzymes, as seen in kinase inhibitors like flupentixol derivatives .
Stability and Reactivity
- Salt Stability : Hydrochloride salts of pyridine diamines are generally stable under ambient conditions but may hydrolyze in strongly acidic or basic environments .
Research Findings from Patents and Supplier Data
- EP 4374877 A2 : Highlights the use of trifluoromethylpyridine intermediates in synthesizing spirocyclic compounds with potent biological activity. The CF₃ group improves target affinity and pharmacokinetics .
- Enamine Ltd. Catalog : Lists pyridine-3,4-diamine derivatives as "building blocks" for drug discovery, underscoring their versatility in medicinal chemistry .
- Pharos Project: Notes that perfluorinated compounds like CF₃-pyridines are prioritized in regulatory evaluations due to persistence concerns, though the target compound’s environmental impact remains unstudied .
Biological Activity
2-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : C7H7ClF3N4
- Molecular Weight : 227.6 g/mol
- CAS Number : 2751616-02-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of trifluoromethylpyridine exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Trifluoromethylpyridine Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| E6 | R. solanacearum | 67 | |
| E13 | R. solanacearum | 63 | |
| TC | Staphylococcus aureus | 15 |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines, such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM . These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Table 2: Anticancer Activity of Pyridine Derivatives
Study on Trypanosomiasis
A study focused on the development of inhibitors for Trypanosoma brucei, the causative agent of African sleeping sickness, highlighted the potential of pyridine derivatives in targeting specific kinases involved in the parasite's metabolism. The results indicated that certain compounds could penetrate the blood-brain barrier and exhibit therapeutic efficacy in animal models .
Toxicity Assessment
Toxicological evaluations have shown that some derivatives of trifluoromethylpyridine exhibit low toxicity profiles in animal models, suggesting a favorable safety margin for further development .
Q & A
Q. Key Considerations :
- Monitor reaction progress using LCMS (e.g., m/z ~241 [M+H]+ for intermediates) .
- Purify intermediates via column chromatography (silica gel, DCM/MeOH gradient) .
Basic: How to characterize the purity and structure of this compound?
Methodological Answer:
Use orthogonal analytical techniques:
HPLC : Employ reverse-phase C18 columns with TFA-modified mobile phases (e.g., retention time ~1.35 minutes under QC-SMD-TFA05 conditions) .
LCMS : Confirm molecular weight (e.g., expected [M+H]+ for C₇H₈F₃N₃·HCl). Adjust ionization parameters (ESI+) to detect trifluoromethyl fragments .
NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm), amine protons (δ 5.0–6.0 ppm), and trifluoromethyl groups (¹⁹F NMR: δ -60 to -70 ppm) .
Q. Resolution Workflow :
Re-purify using preparative HPLC.
Validate with high-resolution mass spectrometry (HRMS) .
Advanced: What computational tools predict the reactivity of this compound in medicinal chemistry applications?
Methodological Answer:
DFT Studies : Optimize geometry at the B3LYP/6-31G* level to calculate Fukui indices for nucleophilic/electrophilic sites .
Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) using AMBER or GROMACS. Focus on trifluoromethyl interactions with hydrophobic pockets .
Docking : Use AutoDock Vina to predict affinity for receptors like 5-HT₁A (see Xaliproden Hydrochloride as a structural analog) .
Basic: What purification strategies are effective for this hydrochloride salt?
Methodological Answer:
Recrystallization : Dissolve in hot ethanol, add diethyl ether dropwise, and cool to -20°C for crystalline precipitation .
Ion-Exchange Chromatography : Use Dowex 50WX2 resin to isolate the hydrochloride form .
Final Wash : Rinse with cold acetone to remove residual HCl .
Advanced: How does the trifluoromethyl group influence pharmacological activity?
Methodological Answer:
Lipophilicity : Measure logP (e.g., shake-flask method) to assess membrane permeability. CF₃ groups typically increase logP by ~1.0 unit .
Metabolic Stability : Conduct microsomal assays (human liver microsomes) to compare half-life with non-fluorinated analogs. Fluorination often reduces CYP450-mediated oxidation .
Target Binding : Use SPR or ITC to quantify affinity shifts caused by CF₃ interactions (e.g., hydrophobic pockets in enzymes) .
Basic: What safety protocols are critical during handling?
Methodological Answer:
PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing .
Spill Management : Neutralize HCl vapors with sodium bicarbonate .
Storage : Keep in airtight containers under nitrogen, away from moisture .
Advanced: How to optimize amination reactions for higher regioselectivity?
Methodological Answer:
Catalyst Screening : Test Pd/C, Pd(OAc)₂, or Ni catalysts in DMF at 80–120°C .
Solvent Effects : Compare DMSO (polar aprotic) vs. THF (less coordinating) to favor amine attack at specific positions .
Kinetic Control : Use low temperatures (-20°C) to trap intermediates and analyze regioselectivity via LCMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
